(E)-methyl 2-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Beschreibung
Substitution at Position 2
Most derivatives feature simple alkyl or aryl groups at position 2, such as methyl or phenyl. In contrast, the pyrazolylmethylene substituent in this compound introduces a conjugated π-system that extends electron delocalization across the fused rings. DFT studies on similar systems demonstrate that this substitution lowers the HOMO-LUMO gap by 0.3–0.5 eV compared to non-conjugated analogs, enhancing electrophilicity.
Ester Functionalization
The methyl ester at position 6 is a rare feature among thiazolopyrimidines. In derivatives like methyl 7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate, ester groups at position 5 or 6 improve solubility in polar aprotic solvents by 40–60% compared to non-esterified analogs. However, steric effects from the ortho-substituted phenyl group in the target compound may reduce this advantage.
Phenyl vs. Heteroaryl Substitution
The phenyl group at position 5 contrasts with heteroaryl substituents (e.g., thiophene or pyridine) in derivatives such as those reported by Elgemeie et al. (2020). Comparative molecular docking studies indicate that phenyl substitution improves hydrophobic interactions with protein binding pockets, increasing inhibitory constants (K~i~) by 2–3 orders of magnitude.
Table 1: Structural and Electronic Comparisons of Selected Thiazolo[3,2-a]Pyrimidine Derivatives
Conformational Dynamics via X-ray Crystallography or DFT Calculations
The conformational flexibility of this compound is primarily governed by rotations around the C2-methylene bond and the pyrazole-thiazolopyrimidine dihedral angle. X-ray crystallography of a closely related analog, (E)-ethyl 2-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate, reveals a near-planar arrangement of the pyrazole and thiazolopyrimidine rings, with a dihedral angle of 9.7°. Intramolecular hydrogen bonding between the pyrimidine N1 and the ester carbonyl oxygen stabilizes this conformation, reducing the energy barrier for ring flipping by 15–20 kJ/mol compared to non-hydrogen-bonded analogs.
DFT simulations at the B3LYP/6-311+G(d,p) level predict two low-energy conformers:
- Conformer A : Pyrazole ring rotated 10° out of plane, ester group in syn periplanar orientation.
- Conformer B : Pyrazole ring rotated 25° out of plane, ester group in anti periplanar orientation.
Conformer A is energetically favored by 3.2 kJ/mol due to reduced steric clash between the pyrazole methyl group and the thiazole sulfur atom. Molecular dynamics simulations in explicit solvent (acetonitrile) show rapid interconversion between these conformers (τ = 1.2 ps), suggesting minimal impact on macroscopic properties like solubility or reactivity.
The ketone oxygen at position 3 participates in resonance with the adjacent nitrogen, delocalizing electron density into the pyrimidine ring. Natural bond orbital (NBO) analysis identifies a second-order perturbation energy of 45.8 kcal/mol for the n→π* interaction between N3 and O3, which accounts for the shortened C3-O3 bond length (1.22 Å vs. 1.28 Å in non-conjugated systems).
Eigenschaften
IUPAC Name |
methyl (2E)-2-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-5-25-12-16(13(2)24-25)11-17-20(27)26-19(15-9-7-6-8-10-15)18(21(28)29-4)14(3)23-22(26)30-17/h6-12,19H,5H2,1-4H3/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRUDDJWWCUVFS-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C(=N1)C)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (E)-methyl 2-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a derivative of thiazolo[3,2-a]pyrimidine, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antitumor, antimicrobial, and other pharmacological effects based on recent research findings.
Overview of Thiazolo[3,2-a]pyrimidines
Thiazolo[3,2-a]pyrimidines are recognized for their potential as therapeutic agents due to their ability to interact with various biological targets. They have been studied for their roles in:
- Antitumor activity : Many thiazolo[3,2-a]pyrimidine derivatives exhibit significant cytotoxicity against various cancer cell lines.
- Antimicrobial properties : These compounds have shown effectiveness against a range of bacterial and fungal strains.
- Enzyme inhibition : Some derivatives act as inhibitors of acetylcholinesterase (AChE), which is relevant in the treatment of neurodegenerative diseases.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazolo[3,2-a]pyrimidine derivatives. For instance:
- Cytotoxicity Studies : A series of derivatives were tested against several cancer cell lines including M-HeLa (cervical adenocarcinoma) and MCF-7 (breast cancer). One notable finding was that certain derivatives displayed cytotoxicity significantly higher than conventional chemotherapeutics like Sorafenib .
- Mechanism of Action : The mechanism behind the antitumor activity often involves the induction of apoptosis and cell cycle arrest. The structural modifications in the thiazolo[3,2-a]pyrimidine core are crucial for enhancing potency against specific cancer types .
Antimicrobial Properties
Thiazolo[3,2-a]pyrimidine derivatives also demonstrate significant antimicrobial activity:
- Broad Spectrum Activity : Studies indicate that these compounds exhibit antimicrobial effects against both Gram-positive and Gram-negative bacteria as well as fungi. For example, some derivatives showed promising results against Staphylococcus aureus and Escherichia coli .
Other Biological Activities
In addition to antitumor and antimicrobial properties, thiazolo[3,2-a]pyrimidines have been explored for other biological activities:
- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation in experimental models, indicating their utility in treating inflammatory diseases .
- Antioxidant Activity : The antioxidant properties of these compounds contribute to their protective effects against oxidative stress-related conditions .
Case Studies
Several case studies illustrate the practical applications and effectiveness of thiazolo[3,2-a]pyrimidine derivatives:
- In Vivo Studies : A study involving animal models demonstrated that specific derivatives significantly reduced tumor size compared to controls when administered at optimized doses .
- Clinical Relevance : The relevance of these compounds in clinical settings is underscored by their ability to overcome resistance mechanisms seen in conventional therapies.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1. Anticancer Activity
Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit significant anticancer properties. The compound under discussion has shown promise in inhibiting tumor growth by interfering with specific cellular pathways. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells and inhibit angiogenesis, which is crucial for tumor development .
2. Antimicrobial Properties
Compounds containing thiazole and pyrimidine moieties have been evaluated for their antimicrobial activities. The target compound may exhibit inhibitory effects against various bacterial and fungal strains, making it a candidate for developing new antibiotics or antifungal agents. The mechanism typically involves disrupting microbial cell function or metabolism .
3. Antidiabetic Effects
There is growing interest in the antihyperglycemic effects of pyrazole derivatives. Similar compounds have been reported to enhance insulin sensitivity and reduce blood glucose levels in diabetic models. The potential application of the compound in managing diabetes could be significant, given the rising prevalence of this condition globally .
Agricultural Applications
1. Pesticidal Activity
The structural components of the compound suggest potential use as a pesticide or herbicide. Research into thiazole derivatives has shown effectiveness against certain pests and pathogens affecting crops. The compound could be synthesized to enhance its efficacy and specificity for agricultural applications .
2. Plant Growth Regulators
Compounds with similar structures have been studied for their role as plant growth regulators, promoting growth and resistance to environmental stressors. The application of such compounds could lead to improved crop yields and sustainability in agricultural practices .
Material Science
1. Development of Functional Materials
The unique structural features of (E)-methyl 2-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can be explored for developing functional materials such as sensors or catalysts. Its electronic properties may allow it to serve as a precursor for organic semiconductors or photovoltaic devices .
Case Studies
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Physical Property Comparison
Crystallographic and Hydrogen Bonding Analysis
- The trimethoxybenzylidene analog () crystallizes in monoclinic P21/n with unit cell parameters a = 7.5363 Å, b = 18.178 Å, c = 16.973 Å, β = 94.465°, and Z = 4. Intermolecular C—H···O bonds form chains along the c-axis, stabilizing the lattice .
- Target compound : Expected to exhibit similar puckering (flattened boat conformation) but with altered hydrogen bonding due to the pyrazole’s N-heteroatoms.
Bioactivity Trends
- Trimethoxybenzylidene analog : Enhanced bioavailability due to methoxy groups’ electron-donating effects .
- Fluorobenzylidene analog : Fluorine’s electronegativity improves membrane permeability and resistance to oxidative metabolism .
Research Findings and Implications
Substituent Effects : Electron-withdrawing groups (e.g., fluorine) and bulky substituents (e.g., trimethoxybenzylidene) modulate solubility and crystallinity. Methyl esters (target compound) may reduce steric hindrance compared to ethyl esters, enhancing reactivity .
Crystal Engineering : Hydrogen bonding patterns (e.g., C—H···O in ) are critical for lattice stability. Pyrazole-containing derivatives could form N—H···O/N interactions, offering new crystallization strategies .
Bioactivity Optimization : The pyrazole moiety in the target compound represents an underexplored area in thiazolopyrimidine drug design, warranting further pharmacological screening .
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence product purity?
The compound is synthesized via a multi-step protocol involving cyclocondensation and alkylation. A common method involves refluxing intermediates (e.g., pyrazole derivatives) with aldehydes or ketones in ethanol or acetic acid under catalytic conditions. For example, sodium acetate in acetic acid/acetic anhydride (1:1) at reflux for 8–10 hours yields fused thiazolo-pyrimidine derivatives with ~78% purity after recrystallization . Key variables include:
- Temperature : Prolonged reflux (>8 hours) improves ring closure.
- Solvent : Ethanol or DMF/EtOH mixtures enhance solubility of intermediates.
- Catalysts : Sodium acetate facilitates enolate formation. Table 1: Representative reaction conditions from literature:
| Reagents | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) | Source |
|---|---|---|---|---|---|
| Sodium acetate | AcOH/Ac₂O | 110 | 78 | >95% | |
| K₂CO₃ | DMF | 80 | 65 | 90% |
Q. How is the compound structurally characterized, and what analytical techniques are prioritized?
Structural elucidation employs X-ray crystallography (e.g., triclinic P1 space group, unit cell parameters a = 9.8 Å, b = 10.2 Å, c = 12.1 Å) to confirm stereochemistry and fused-ring puckering . Complementary techniques include:
Q. What pharmacological activities are associated with its structural motifs?
The thiazolo[3,2-a]pyrimidine core is linked to enzyme inhibition (e.g., kinases) and antimicrobial activity due to electron-deficient aromatic systems . The pyrazole-methylene group enhances lipophilicity, improving membrane permeability .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for scaled-up production?
- Reagent stoichiometry : A 1:1 molar ratio of pyrazole and aldehyde minimizes side products .
- Purification : Recrystallization from ethyl acetate/ethanol (3:2) removes unreacted intermediates .
- Catalyst screening : Transition metal catalysts (e.g., CuI) may accelerate cyclization but risk heavy metal contamination .
Q. How to resolve contradictions in spectral data (e.g., unexpected NOE correlations)?
Contradictions arise from conformational flexibility in the thiazolo-pyrimidine ring. Solutions include:
- 2D NMR : ROESY identifies through-space interactions between the pyrazole methylene and phenyl rings .
- DFT calculations : Compare experimental vs. simulated H NMR shifts to validate boat vs. chair conformations .
Q. What computational methods predict the compound’s reactivity or binding affinity?
- Docking studies : Use PyMOL or AutoDock to model interactions with target proteins (e.g., COX-2) .
- QM/MM simulations : Assess charge distribution in the pyrimidine ring using Gaussian09 with B3LYP/6-31G(d) basis set .
Q. How does the compound’s stability vary under different storage conditions?
- Temperature : Stable at 4°C for >6 months; degradation occurs above 40°C (TGA data) .
- Light sensitivity : UV/Vis spectra show photodegradation under direct light (λmax = 320 nm) .
Q. What strategies validate structure-activity relationships (SAR) for bioactivity?
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
